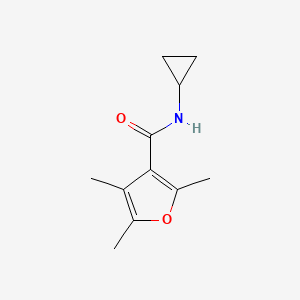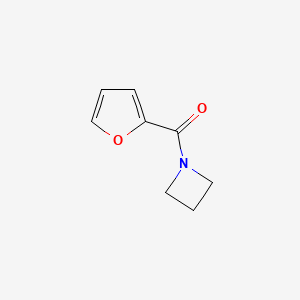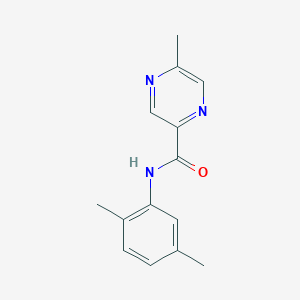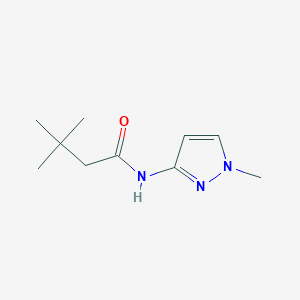![molecular formula C14H17N3O2 B7476426 Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule compound that has been widely studied for its potential therapeutic applications. CPPM belongs to the class of piperazine-based compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone exerts its biological activities by modulating various signaling pathways in cells. For example, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects in cells and animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, leading to a decrease in inflammation. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it a potential candidate for drug development. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to exhibit low toxicity in animal models, indicating its potential safety for human use. However, one limitation of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone. One potential direction is the development of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone-based drugs for the treatment of cancer, either as a single agent or in combination with other anti-cancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Synthesemethoden
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone can be synthesized using a multi-step process involving the reaction of pyridine-2-carboxylic acid with piperazine, followed by the addition of cyclopropyl ketone. The final product is obtained by purification through column chromatography. This method has been optimized to yield high purity and high yield of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(11-4-5-11)16-7-9-17(10-8-16)14(19)12-3-1-2-6-15-12/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKQSEQTTATGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)


![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)